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Abstract
Enazadrem phosphate, also known as suzetrigine (VX-548), is a first-in-class, orally

bioavailable, and highly selective inhibitor of the voltage-gated sodium channel NaV1.8.

Developed by Vertex Pharmaceuticals, it represents a significant advancement in the field of

analgesia, offering a novel, non-opioid mechanism of action for the treatment of moderate-to-

severe acute pain. By selectively targeting NaV1.8, a channel predominantly expressed in

peripheral pain-sensing neurons, enazadrem phosphate effectively reduces pain signal

transmission without the central nervous system side effects and addictive potential associated

with opioids. This technical guide provides a comprehensive overview of the pharmacological

profile of enazadrem phosphate, including its mechanism of action, in vitro and in vivo

pharmacology, pharmacokinetics, and clinical efficacy and safety data from key clinical trials.

Mechanism of Action
Enazadrem phosphate exerts its analgesic effect through the selective and potent inhibition of

the NaV1.8 sodium channel. NaV1.8 plays a crucial role in the generation and propagation of

action potentials in nociceptive neurons of the peripheral nervous system.
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Unlike traditional sodium channel blockers that target the channel's pore, enazadrem
phosphate employs a novel allosteric mechanism. It binds to the second voltage-sensing

domain (VSD2) of the NaV1.8 protein, stabilizing the channel in a closed, non-conducting state.

This tonic inhibition of NaV1.8 reduces the excitability of sensory neurons, thereby dampening

the transmission of pain signals to the central nervous system.
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Figure 1: Mechanism of Allosteric Inhibition of NaV1.8 by Enazadrem Phosphate.
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In Vitro Pharmacology
The in vitro pharmacological properties of enazadrem phosphate have been characterized

through a series of electrophysiological and binding assays.

Potency and Selectivity
Enazadrem phosphate is a highly potent inhibitor of human NaV1.8 channels. In vitro studies

have demonstrated its exquisite selectivity for NaV1.8 over other NaV channel subtypes and a

wide range of other molecular targets.

Target Assay Type Species IC50

Selectivity
vs. other
NaV
subtypes

Reference(s
)

NaV1.8
Electrophysio

logy
Human 0.7 nM ≥31,000-fold

Other NaV

Subtypes

Electrophysio

logy
Human >21.7 µM -

180 Other

Molecular

Targets

Various

Binding

Assays

- - High

Table 1: In Vitro Potency and Selectivity of Enazadrem Phosphate

Experimental Protocols: In Vitro Assays
Objective: To determine the potency and selectivity of enazadrem phosphate on human

NaV channels.

Methodology: Manual patch-clamp electrophysiology was performed on cells recombinantly

expressing human NaV channels and on dissociated human dorsal root ganglion (DRG)

neurons.

Cell Preparation: Dissociated primary DRG neurons were isolated from humans and

cultured on glass coverslips.
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Recording: Whole-cell voltage-clamp recordings were used to measure tetrodotoxin-

resistant (TTX-R) currents, which are characteristic of NaV1.8.

Voltage Protocol: A simple voltage protocol stepping from a holding potential of -90 mV to

-10 or 0 mV was used to assess the inhibition by suzetrigine. For selectivity assessments,

voltage clamp protocols were designed to evaluate potency across both closed and

inactivated states of the channels.

Data Analysis: The concentration of suzetrigine that resulted in 50% of the maximum

inhibition (IC50) was calculated.
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Figure 2: Experimental Workflow for In Vitro Electrophysiology Assay.

Pharmacokinetics
Enazadrem phosphate exhibits favorable pharmacokinetic properties that support oral

administration.

Human Pharmacokinetic Parameters
Parameter Value Condition Reference(s)

Tmax (median) ~3 hours Fasting

Tmax (median) ~5 hours With food

Effective Half-life ~23.6 hours -

Apparent Volume of

Distribution
495 L -

Protein Binding High -

Metabolism CYP3A4 and CYP3A5 -
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Table 2: Human Pharmacokinetic Parameters of Enazadrem Phosphate (Suzetrigine)

Preclinical Pharmacokinetics (Rat Model)
A study in rats revealed significant gender differences in the pharmacokinetics of enazadrem
phosphate.

Parameter Male Rats Female Rats Reference(s)

AUC0-t (IV) 253.8 ± 6.3 ng·h/mL 1505.8 ± 47.3 ng·h/mL

Clearance (IV) 65.1 ± 1.7 mL/min/kg 12.5 ± 0.8 mL/min/kg

Oral Bioavailability 11% 96%

Table 3: Preclinical Pharmacokinetic Parameters of Enazadrem Phosphate in Rats

Clinical Efficacy and Safety
Enazadrem phosphate has demonstrated significant efficacy and a favorable safety profile in

Phase II and Phase III clinical trials for the treatment of moderate-to-severe acute pain and

painful diabetic peripheral neuropathy.

Acute Pain (Post-Surgical Setting)
Study Design: Two randomized, double-blind, placebo-controlled pivotal trials were

conducted in patients following abdominoplasty and bunionectomy surgeries. A third single-

arm study evaluated safety and effectiveness in a broad range of surgical and non-surgical

acute pain conditions.

Dosage: An initial oral dose of 100 mg followed by 50 mg every 12 hours.

Primary Endpoint: Time-weighted sum of the pain intensity difference from 0 to 48 hours

(SPID48) compared to placebo.
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Trial

Primary Endpoint
(SPID48 LS Mean
Difference vs.
Placebo)

p-value Reference(s)

Abdominoplasty
48.4 (95% CI: 33.6,

63.1)
<0.0001

Bunionectomy
29.3 (95% CI: 14.0,

44.6)
0.0002

Table 4: Phase III Efficacy Results in Acute Pain

Key Secondary Endpoint: Time to meaningful pain relief (≥2-point reduction in Numeric Pain

Rating Scale - NPRS). The median time to meaningful pain relief was significantly shorter for

enazadrem phosphate (2 hours in abdominoplasty and 4 hours in bunionectomy) compared

to placebo (8 hours in both studies).

Safety: Enazadrem phosphate was generally well-tolerated, with most adverse events

being mild to moderate in severity. The incidence of adverse events was lower in the

enazadrem phosphate arm compared to the placebo arm.

Painful Diabetic Peripheral Neuropathy (DPN)
Study Design: A randomized, double-blind, active-controlled, dose-ranging study.

Dosage: Once-daily doses of 23 mg (low), 46 mg (mid), and 69 mg (high).

Primary Endpoint: Change from baseline in the weekly average of daily pain intensity on the

NPRS at Week 12.
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Dose Group
Mean Change in NPRS at
Week 12

Reference(s)

High Dose (69 mg) -2.26

Mid Dose (46 mg) -2.11

Low Dose (23 mg) -2.18

Pregabalin (Reference) -2.09

Table 5: Phase II Efficacy Results in Painful Diabetic Peripheral Neuropathy

Responder Analysis: Over 30% of patients treated with enazadrem phosphate achieved a

≥50% reduction in pain, and over 20% in the mid- and high-dose groups achieved a ≥70%

reduction.

Safety: Enazadrem phosphate was generally well-tolerated at all doses. The most common

adverse events were mild to moderate.
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Figure 3: Clinical Development Pathway of Enazadrem Phosphate.

Conclusion
Enazadrem phosphate (suzetrigine, VX-548) is a promising, first-in-class, non-opioid

analgesic with a novel mechanism of action. Its high potency and selectivity for NaV1.8,

combined with a favorable pharmacokinetic profile, translate into significant clinical efficacy in

both acute and neuropathic pain settings. The robust clinical trial data, demonstrating a positive

benefit-risk profile, position enazadrem phosphate as a valuable therapeutic alternative to

opioids for the management of moderate-to-severe pain. Further research will continue to

elucidate its full therapeutic potential and role in various pain management paradigms.

To cite this document: BenchChem. [The Pharmacological Profile of Enazadrem Phosphate
(VX-548): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1671267#pharmacological-profile-of-enazadrem-
phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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